

# JNJ-49095397 solubility in DMSO and cell culture media

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## Compound of Interest

Compound Name: JNJ-49095397

Cat. No.: B8601818

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## JNJ-49095397 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using **JNJ-49095397** in experimental settings.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **JNJ-49095397**?

A1: The recommended solvent for dissolving **JNJ-49095397** is Dimethyl Sulfoxide (DMSO).

Q2: What is the maximum solubility of **JNJ-49095397** in DMSO?

A2: The reported solubility of **JNJ-49095397** in DMSO can vary, with some sources indicating solubility as high as 100 mg/mL with the aid of ultrasonication[1]. Another source reports a solubility of up to 9.35 mg/mL in DMSO[2]. This variability may be due to factors such as the purity of the compound and the quality of the DMSO used.

Q3: Can I dissolve **JNJ-49095397** directly in cell culture media?

A3: It is not recommended to dissolve **JNJ-49095397** directly in aqueous solutions like cell culture media due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO.

Q4: How should I store the solid compound and the DMSO stock solution?

A4:

- Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years[1].
- DMSO Stock Solution: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles[1]. Some suppliers suggest that storage at 4°C in DMSO is limited to 2 weeks[3].

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Difficulty Dissolving JNJ-49095397 in DMSO	1. Compound has low solubility. 2. Hygroscopic DMSO. DMSO readily absorbs moisture, which can significantly decrease the solubility of some compounds. 3. Insufficient mixing.	1. Use sonication. Gentle warming in a water bath (45-60°C) can also aid dissolution. 2. Use fresh, newly opened DMSO. Hygroscopic DMSO can have a significant impact on product solubility. 3. Vortex vigorously. Ensure the vial is vortexed thoroughly to completely dissolve the compound.
Precipitation Observed in Cell Culture Media	1. Poor aqueous solubility. The compound is precipitating when the DMSO stock is diluted into the aqueous cell culture medium. 2. Final DMSO concentration is too low. The final concentration of DMSO in the media may not be sufficient to keep the compound in solution.	1. Increase the final DMSO concentration. Ensure the final DMSO concentration in your cell culture medium is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your specific cell line (typically $\leq 0.5\%$ ). 2. Prepare an intermediate dilution. Before adding to the final culture volume, prepare an intermediate dilution of the DMSO stock in a small volume of cell culture medium. Mix thoroughly and then add to the final culture. 3. Do not store in aqueous solutions. Prepare fresh dilutions in cell culture media for each experiment and use them immediately.
Inconsistent Experimental Results	1. Degradation of the compound. Repeated freeze-thaw cycles of the stock solution can lead to	1. Aliquot the stock solution. Prepare single-use aliquots of the DMSO stock solution to avoid multiple freeze-thaw

degradation. 2. Bacterial contamination. Solutions can be susceptible to bacterial degradation.

cycles. 2. Use sterile techniques. When preparing solutions, use sterile solutions and consider filtering the peptide solution through a 0.2 µm filter to remove potential bacterial contamination.

## Data Presentation

### Solubility of JNJ-49095397

Solvent	Concentration	Method	Reference
DMSO	100 mg/mL (168.72 mM)	Requires ultrasonic treatment	
DMSO	9.35 mg/mL	-	

### Storage Conditions

Form	Temperature	Duration	Reference
Powder	-20°C	3 years	
Powder	4°C	2 years	
In DMSO	-80°C	6 months	
In DMSO	-20°C	1 month	
In DMSO	4°C	2 weeks	

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM JNJ-49095397 Stock Solution in DMSO

- Materials:

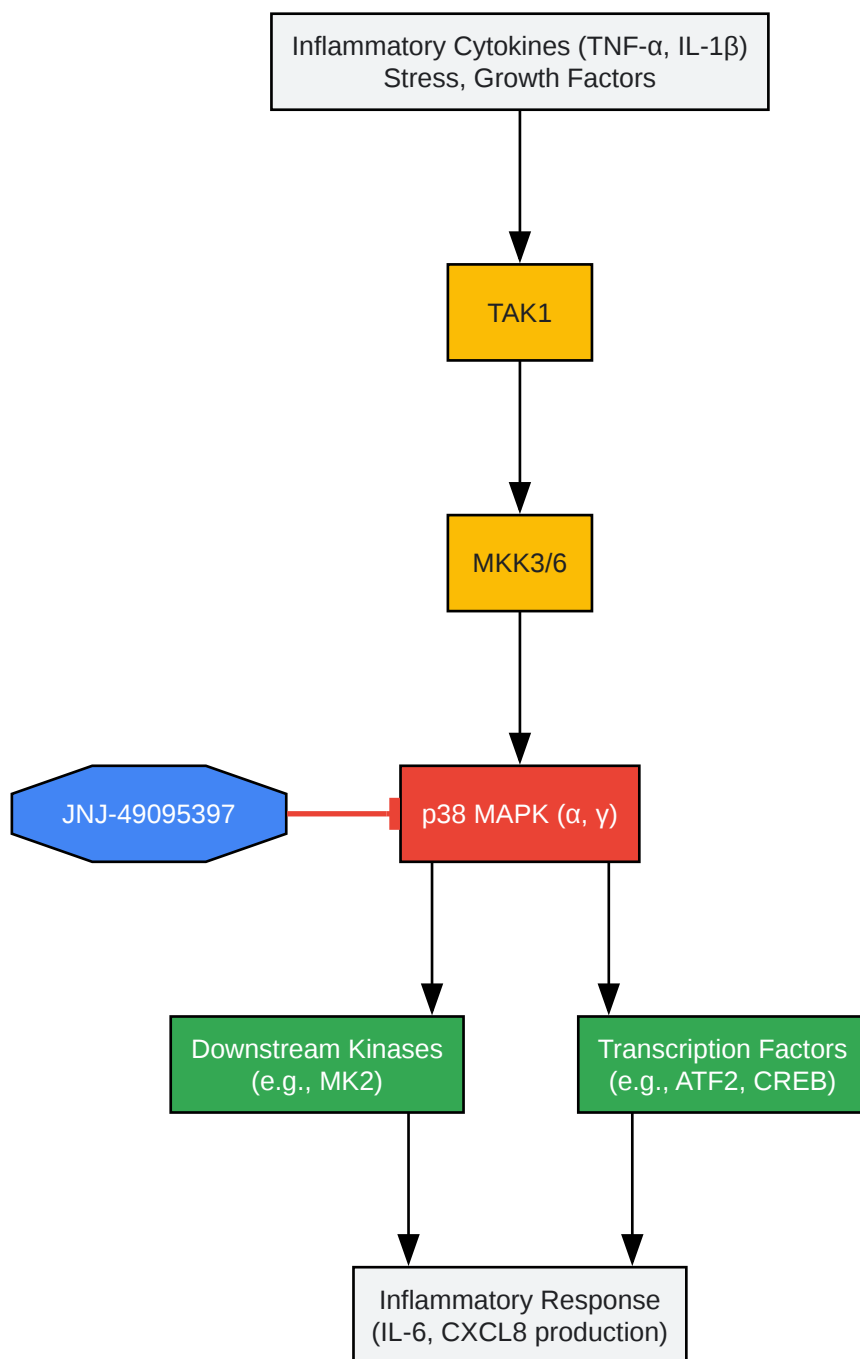
- **JNJ-49095397** powder (Molecular Weight: 592.69 g/mol )
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Procedure:
  1. Equilibrate the **JNJ-49095397** vial to room temperature before opening.
  2. To prepare a 10 mM stock solution, add 168.72  $\mu$ L of DMSO for every 1 mg of **JNJ-49095397** powder.
  3. Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic water bath for a short period to aid dissolution.
  4. Visually inspect the solution to ensure there are no visible particles.
  5. Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
  6. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

#### Protocol 2: General Protocol for Treating Cells with **JNJ-49095397**

- Materials:
  - 10 mM **JNJ-49095397** stock solution in DMSO
  - Cultured cells in appropriate cell culture plates
  - Complete cell culture medium
- Procedure:

1. Thaw a single-use aliquot of the 10 mM **JNJ-49095397** stock solution at room temperature.
2. Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10  $\mu$ M, you can first dilute the 10 mM stock 1:100 in media to get a 100  $\mu$ M intermediate solution.
3. Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. For example, add 100  $\mu$ L of the 100  $\mu$ M intermediate solution to 900  $\mu$ L of media in a well to get a final concentration of 10  $\mu$ M.
4. Ensure the final concentration of DMSO in the cell culture wells is not cytotoxic to the cells (typically  $\leq 0.5\%$ ). Include a vehicle control (DMSO alone) in your experimental design.
5. Incubate the cells for the desired period. **JNJ-49095397** has been shown to inhibit LPS-induced CXCL8 release in PBMCs and d-U937 cells after 4 hours of treatment.

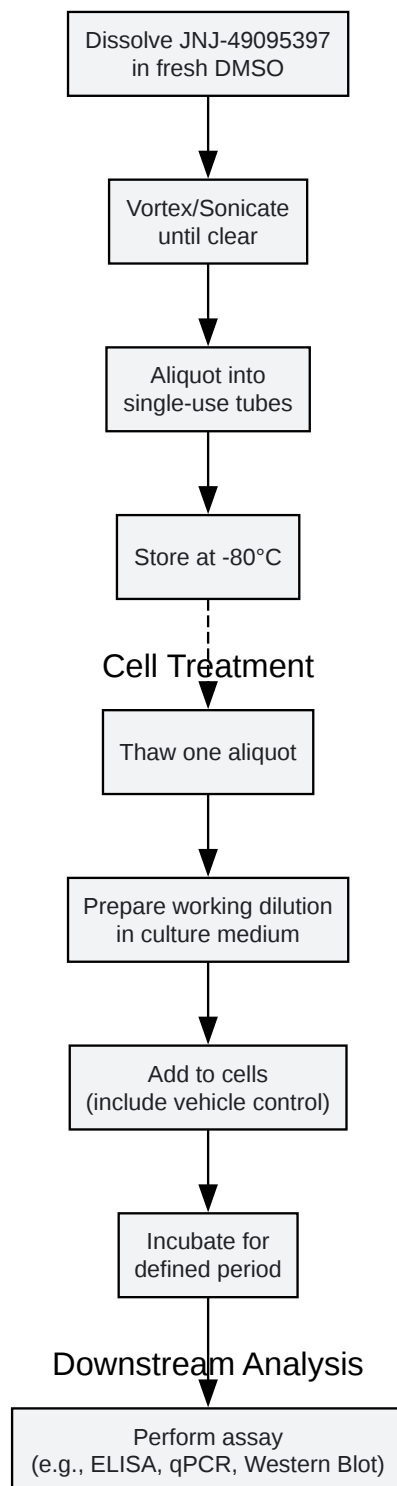
## Visualizations



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Caption: **JNJ-49095397** inhibits the p38 MAPK signaling pathway.

## Stock Solution Preparation



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Caption: Experimental workflow for using **JNJ-49095397**.



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